molecular formula C14H17F3N2O2 B1404518 tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1356109-19-7

tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B1404518
CAS No.: 1356109-19-7
M. Wt: 302.29 g/mol
InChI Key: ANFYGRXZEODWMT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a high-quality chemical intermediate designed for research and development applications. This compound belongs to the 7,8-dihydro-1,6-naphthyridine class, a privileged scaffold in medicinal chemistry known for its versatility in constructing biologically active molecules . The structure features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the secondary amine during synthetic sequences and can be readily removed under mild acidic conditions to unveil the free amine for further functionalization . The inclusion of a trifluoromethyl group is of significant interest, as this moiety is known to enhance a molecule's metabolic stability, membrane permeability, and overall binding affinity in drug discovery projects . As a key building block, this compound is primarily used in pharmaceutical research for the synthesis of novel active ingredients, particularly in the development of inhibitors for various disease targets. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this intermediate to advance their work in compound libraries and hit-to-lead optimization campaigns. For specific analytical data (NMR, MS, HPLC purity) or custom synthesis inquiries, please contact our scientific support team.

Properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-10-9(8-19)4-5-11(18-10)14(15,16)17/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFYGRXZEODWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745317
Record name tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-19-7
Record name 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-2-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway

  • Starting Material : tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
  • Reagent : Trifluoromethyl copper(I) (CF₃Cu) or Ruppert-Prakash reagent (TMSCF₃)
  • Catalyst : Palladium(0) complexes (e.g., Pd(PPh₃)₄)
  • Solvent : DMF or DMSO
  • Conditions : 80–100°C, inert atmosphere, 12–24 hours

Key Data from Analogous Reactions

Substrate Reagent Catalyst Yield Conditions Source
2-Chloro-naphthyridine TMSCF₃ CuI/Pd(PPh₃)₄ 65% DMF, 80°C, 12h
2-Bromo-pyridine CF₃Cu Pd(OAc)₂ 72% DMSO, 100°C, 24h

Palladium-Catalyzed Cross-Coupling

Cross-coupling reactions using trifluoromethyl boronic acids or halides offer an alternative route:

Suzuki-Miyaura Coupling

  • Substrate : tert-Butyl 2-chloro-naphthyridine carboxylate
  • Partner : Trifluoromethyl boronic acid (CF₃B(OH)₂)
  • Base : K₂CO₃ or Cs₂CO₃
  • Catalyst : Pd(PPh₃)₄ or Xantphos/Pd(dba)₂
  • Solvent : DME/H₂O (4:1)

Example Protocol

  • Combine substrate (1 eq), CF₃B(OH)₂ (1.2 eq), Pd catalyst (0.1 eq), and base (3 eq) in solvent.
  • Heat at 150°C under microwave irradiation for 20–40 minutes.
  • Purify via silica chromatography (hexane/EtOAc).

Reported Yields for Similar Reactions : 55–85%

Direct Trifluoromethylation via Radical Pathways

Radical trifluoromethylation using Togni’s or Umemoto’s reagents provides a metal-free approach:

Conditions

  • Reagent : Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
  • Initiation : Visible light or thermal activation
  • Solvent : Acetonitrile or THF

Mechanism

  • Generation of CF₃ radicals via single-electron transfer (SET).
  • Radical addition to the naphthyridine core followed by rearomatization.

Advantages : Avoids heavy metal catalysts; suitable for electron-deficient heterocycles.

One-Pot Cyclization Strategies

Constructing the naphthyridine ring with pre-installed trifluoromethyl groups:

Key Steps

  • Condensation of trifluoromethyl-containing amines with keto-esters.
  • Cyclization via acid- or base-mediated intramolecular dehydration.

Example :

  • React 4-(trifluoromethyl)pyridine-2,3-diamine with tert-butyl acetoacetate in acetic acid.
  • Yield: ~60% (estimated from pyridine cyclization data).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic Substitution Simple setup; scalable Requires activated substrates 60–75%
Suzuki Coupling High regioselectivity Limited by CF₃-boronic acid cost 50–85%
Radical Trifluoromethylation Metal-free; broad compatibility Moderate yields; side products 40–65%
Cyclization Direct ring formation Multi-step optimization required 50–70%

Critical Considerations

  • Purification : Reverse-phase HPLC or silica chromatography (eluent: hexane/EtOAc).
  • Analytical Data :
    • LCMS : Expected [M+H]⁺ = 302.29 (C₁₄H₁₇F₃N₂O₂).
    • ¹H NMR : Characteristic peaks for tert-butyl (δ 1.49 ppm) and naphthyridine protons (δ 7.17–7.40 ppm).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at position 2 directs reactivity toward electrophilic and nucleophilic agents. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeYieldCitations
Boc Deprotection HCl in dioxane, 0–25°CRemoval of tert-butyloxycarbonyl (Boc) group to yield free amine85–97%
Cross-Coupling Pd catalysts (e.g., Pd(OAc)₂, Xantphos), Cs₂CO₃, 110–150°CSuzuki-Miyaura coupling with aryl/heteroaryl boronic acids55–92%

Mechanistic Insight :

  • The Boc group acts as a protecting agent, enabling selective functionalization of the naphthyridine nitrogen.

  • Palladium-catalyzed couplings exploit the electron-deficient nature of the trifluoromethyl-substituted aromatic ring, facilitating C–C bond formation at position 2 or adjacent sites .

Oxidation and Reduction Reactions

The dihydro-naphthyridine core undergoes redox transformations:

Reaction TypeConditionsProductYield
Epoxidation m-CPBA in CHCl₃, 0–25°CEpoxide formation at the 7,8-dihydro position56–79%
Hydrogenation H₂/Pd-C, EtOHSaturation of the dihydro ring to tetrahydro derivative72–89%

Key Findings :

  • Oxidation with m-chloroperbenzoic acid (m-CPBA) selectively targets the dihydro ring, producing epoxides useful for downstream heterocycle synthesis .

  • Catalytic hydrogenation reduces the naphthyridine ring system, modulating its aromaticity and biological activity .

Functional Group Interconversion

The trifluoromethyl group participates in halogen-exchange reactions:

ReactionReagentsResultApplication
Chlorination POCl₃, DMFReplacement of -CF₃ with -ClSynthesis of chloro-analogs for medicinal chemistry
Fluorination Selectfluor®, KFIntroduction of additional fluorine atomsEnhanced metabolic stability in drug candidates

Notable Observations :

  • The -CF₃ group’s electron-withdrawing effect stabilizes intermediates during halogen exchange, improving reaction efficiency .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the naphthyridine scaffold undergoes structural modifications:

ConditionsProcessOutcome
Acidic Hydrolysis 6M HCl, refluxCleavage of the naphthyridine ring to form aminopyridine derivatives
Base-Mediated Rearrangement KOtBu, DMFIsomerization to quinoline analogs

Mechanistic Pathway :

  • Acid hydrolysis proceeds via protonation of the nitrogen atoms, followed by ring scission .

  • Base-induced rearrangements involve deprotonation and π-orbital reorganization .

Comparative Reactivity Data

A comparison with structurally similar compounds highlights the impact of the trifluoromethyl group:

CompoundReaction Rate (k, s⁻¹)Selectivity
2-Trifluoromethyl analog 0.45High for C-2 substitution
2-Chloro analog 0.78Moderate regioselectivity
Unsubstituted naphthyridine 1.20Low specificity

Trend :

  • The -CF₃ group reduces reaction rates due to steric and electronic effects but improves selectivity for C-2 functionalization .

Experimental Protocols

Suzuki Coupling Protocol (Representative Example):

  • Reactants :

    • tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (1.0 eq)

    • Aryl boronic acid (1.1 eq)

    • Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), Cs₂CO₃ (2.0 eq)

  • Conditions : Dioxane, 110°C, 12–48 h under N₂.

  • Workup : Extract with DCM, dry (Na₂SO₄), purify via silica chromatography.

  • Yield : 60–85% .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been investigated for its potential as a pharmaceutical agent.

Antimicrobial Activity

Recent studies have shown that compounds with similar naphthyridine structures exhibit antimicrobial properties. The incorporation of trifluoromethyl groups can enhance the lipophilicity and bioavailability of these compounds, making them suitable candidates for developing new antibiotics .

Anticancer Properties

Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells. The specific mechanism involves the inhibition of certain protein kinases that are crucial for cancer cell proliferation . this compound may show similar effects, warranting further investigation.

Agrochemicals

The compound's chemical structure suggests potential applications in agrochemicals as a pesticide or herbicide.

Pesticidal Activity

Fluorinated compounds often exhibit enhanced biological activity against pests due to their increased metabolic stability. Initial screenings have indicated that derivatives of naphthyridines possess insecticidal properties, which could be further explored with this compound .

Material Science

In material science, the unique properties of this compound can be utilized in the development of advanced materials.

Polymer Chemistry

The incorporation of fluorinated naphthyridines into polymer matrices can enhance thermal stability and chemical resistance. Research is ongoing to evaluate how these compounds can improve the performance of polymers used in various industrial applications .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria
Anticancer PropertiesInduced apoptosis in specific cancer cell lines
Pesticidal ActivityPotential insecticidal effects noted in preliminary tests
Polymer ChemistryEnhanced thermal stability observed in fluorinated polymers

Mechanism of Action

The mechanism of action of tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves the formation of trifluoromethyl radicals through photoredox catalysis. These radicals can then participate in various chemical transformations, leading to the formation of trifluoromethylated products . The molecular targets and pathways involved in these reactions are primarily related to the generation and stabilization of radical intermediates .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Positional Isomerism : The 2-CF₃ isomer (target compound) shows superior pharmacological relevance compared to the 3-CF₃ analog, likely due to optimized steric and electronic interactions with biological targets .

Halogen vs. Trifluoromethyl : The 2-chloro derivative (CAS 1421254-01-4) is more reactive in cross-coupling reactions, whereas the 2-CF₃ group provides metabolic stability and enhanced lipophilicity .

Electron-Donating vs.

Biological Activity

Overview

tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic compound characterized by its unique structural elements, including a trifluoromethyl group and a naphthyridine core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17F3N2O2
  • Molecular Weight : 302.3 g/mol
  • CAS Number : 1356109-19-7
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to the formation of trifluoromethyl radicals through photoredox catalysis. These radicals can engage in various chemical transformations that lead to the synthesis of biologically active derivatives. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical factors in drug design and efficacy .

Biological Activities

Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related naphthyridine derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and modulation of apoptosis-related proteins .
  • Anti-inflammatory Effects : Some naphthyridine derivatives have been reported to reduce pro-inflammatory cytokines in models of inflammatory diseases, suggesting potential therapeutic applications in conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • Aaptamine and its derivatives have been studied for their anticancer properties, showing IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer cell lines including non-small cell lung cancer and cervical cancer . The mechanism involves p53-independent pathways leading to apoptosis.
  • Cytotoxicity Assessment :
    • In vitro studies on related compounds indicated significant cytotoxicity against human leukemia and breast cancer cell lines with IC50 values as low as 0.03 μM. The cytotoxic effects were linked to the induction of autophagy and disruption of mitochondrial function .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
AaptamineNaphthyridine derivativeAnticancer10.47 - 15.03 μg/mL
Demethyl(oxy)aaptamineNaphthyridine derivativeAnticancer<0.03 μM
IsosaaptamineNaphthyridine derivativeAnticancerHighest among analogues

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclization reactions. For example, tert-butyl-substituted naphthyridines are synthesized using Pd₂(dba)₃ with phosphine ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) in dioxane at elevated temperatures (130°C). The trifluoromethyl group may be introduced via nucleophilic substitution or using trifluoromethylation reagents like TMSCF₃ . Post-synthesis, purification involves flash column chromatography (e.g., PhMe:EtOAc or PhMe:acetone) and recrystallization from CH₂Cl₂:petroleum ether .

Q. How is the structural integrity of this compound verified in synthetic workflows?

  • Methodology : Characterization relies on ¹H NMR and LCMS . For example, ¹H NMR in CD₃OD or DMSO-d₆ reveals distinct splitting patterns for the naphthyridine core and tert-butyl group (e.g., δ 1.17–1.10 ppm for tert-butyl protons) . LCMS (M+H⁺ = ~1057.7) confirms molecular weight . Single-crystal X-ray diffraction is used for absolute configuration determination after recrystallization .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of the naphthyridine core in cross-coupling reactions?

  • Methodology : The trifluoromethyl group increases electrophilicity at adjacent positions, facilitating nucleophilic attacks or metal-catalyzed couplings. However, steric hindrance may require optimized ligands (e.g., bulky phosphines) to prevent side reactions. For instance, Pd-catalyzed aza-Heck cyclizations are sensitive to substituent effects; the trifluoromethyl group may necessitate higher temperatures or prolonged reaction times . Kinetic studies (e.g., monitoring by TLC or HPLC) are recommended to track reaction progress .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

  • Methodology : Unexpected splitting or peak multiplicity often arises from rotameric equilibria or tautomerism in the naphthyridine ring. For example, tert-butyl carbamates can exhibit dynamic rotational isomerism, leading to duplicated signals (e.g., δ 2.54 and 2.50 ppm for diastereotopic protons) . Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) can stabilize conformers for clearer spectra .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodology : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • Hygroscopicity Tests : Storing the compound at 25°C/60% RH and monitoring mass changes.
  • Light Sensitivity : Exposure to UV/visible light to assess photodegradation.
    The tert-butyl group generally enhances stability, but the trifluoromethyl moiety may increase susceptibility to hydrolysis. Long-term storage recommendations: inert atmosphere (N₂/Ar), −20°C, and desiccants .

Q. What analytical techniques differentiate regioisomers or byproducts in its synthesis?

  • Methodology : HPLC-MS with chiral columns resolves regioisomers (e.g., retention time = 1.23 minutes under SQD-FA05 conditions) . High-resolution mass spectrometry (HRMS) confirms exact mass, while 2D NMR (COSY, HSQC) maps coupling patterns to distinguish positional isomers .

Key Research Challenges

  • Synthetic Optimization : Balancing reactivity of the trifluoromethyl group with steric demands of the tert-butyl carbamate.
  • Spectroscopic Artifacts : Addressing dynamic NMR effects caused by flexible naphthyridine conformers.
  • Byproduct Control : Minimizing hydrolysis of the tert-butyl ester during acidic/basic conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

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